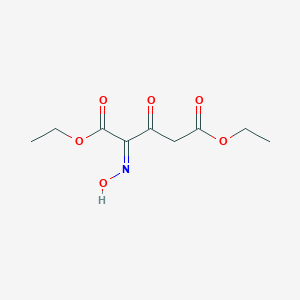

diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

Description

Properties

IUPAC Name |

diethyl 3-hydroxy-2-nitrosopent-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIKFPIGLULSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C(C(=O)OCC)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

Executive Summary

Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate represents a sophisticated functional class of

Its value lies in its dense functionalization: a central carbon scaffold bearing two ester groups, a ketone, and a nitroso/oxime moiety. This unique architecture makes it a potent electrophile and a versatile precursor for nitrogen-containing heterocycles, particularly pyrazines, pteridines, and purines relevant to oncology and anti-viral drug development.

This guide analyzes the molecule's physicochemical behavior, focusing on the thermodynamic equilibrium between its nitroso-enol and oximino-keto forms, and provides validated protocols for its synthesis and application.

Physicochemical Core: The Tautomeric Chameleon

The defining feature of this molecule is its existence as a dynamic equilibrium rather than a static structure. While the IUPAC name this compound refers to the specific enol-nitroso tautomer, in solution, the molecule rapidly equilibrates with its keto-oxime form.

Tautomeric Equilibrium Analysis

The stability of the (E)-enol-nitroso form is driven by an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl group and the nitroso nitrogen or oxygen. However, in polar solvents (DMSO, MeOH), the equilibrium shifts toward the oxime (hydroxyimino) form, which is generally thermodynamically favored due to the strength of the C=N bond compared to the N=O bond in this specific electronic environment.

Key Physicochemical Parameters:

| Property | Value / Description | Context |

| Molecular Formula | ||

| Molecular Weight | 231.20 g/mol | |

| Appearance | Viscous yellow oil or low-melting solid | Color arises from the |

| Solubility | High: EtOH, | Lipophilic ethyl esters facilitate organic solubility. |

| Acidity ( | The N-OH proton is acidic; the molecule forms stable salts with alkoxides. | |

| Stability | Thermally sensitive | Prone to decarboxylation above 100°C if not buffered. |

Visualization of Tautomeric Pathways

The following diagram illustrates the structural relationship between the nominal species and its dominant solution-phase tautomer.

Figure 1: Tautomeric equilibrium shifting from the chemically reactive enol-nitroso form to the thermodynamically stable keto-oxime form.

Synthesis & Preparation Protocol

The synthesis relies on the nitrosation of active methylene compounds . The precursor, diethyl acetonedicarboxylate (diethyl 3-oxopentanedioate), contains highly acidic

Validated Synthetic Workflow

Reaction:

Reagents:

-

Diethyl acetonedicarboxylate (CAS 105-50-0): 1.0 equiv.

-

Sodium Nitrite (

): 1.1 equiv.[1] -

Glacial Acetic Acid: Solvent/Catalyst (Excess).

-

Water: Co-solvent.

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with diethyl acetonedicarboxylate (e.g., 20.2 g, 100 mmol) and glacial acetic acid (30 mL). Cool the mixture to 0–5°C using an ice-salt bath. Critical: Temperature control is vital to prevent double nitrosation or decomposition.

-

Nitrosation: Dissolve sodium nitrite (7.6 g, 110 mmol) in a minimum volume of water (approx. 15 mL). Add this solution dropwise to the stirred ester mixture over 45–60 minutes. Maintain internal temperature below 5°C.

-

Reaction Phase: After addition, allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour. The solution will turn from colorless to yellow/orange, indicating the formation of the nitroso/oxime chromophore.

-

Workup:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with diethyl ether or ethyl acetate (

mL). -

Wash the combined organic layers with saturated

(carefully, to remove acetic acid) and then brine. -

Dry over anhydrous

or

-

-

Isolation: Concentrate under reduced pressure (rotary evaporator, bath < 40°C). The product is obtained as a viscous yellow oil which may crystallize upon standing in the freezer.

Quality Control (QC):

-

TLC: Silica gel, Hexane:EtOAc (7:3). Product

will be lower than the starting material due to the polar oxime/OH group. -

NMR (

): Look for the disappearance of one

Chemical Reactivity & Transformations[2][3][4]

The molecule's "chemical personality" is defined by three reactive sites: the electrophilic ketone, the nucleophilic/electrophilic oxime nitrogen, and the ester groups.

Reduction to -Amino- -Keto Esters

Reduction of the nitroso/oxime group yields diethyl 2-amino-3-oxopentanedioate .

-

Reagents:

/Pd-C, or Zn/AcOH (Knorr pyrrole synthesis conditions). -

Significance: The resulting amine is unstable and typically generated in situ. It spontaneously dimerizes to form pyrazines or reacts with other carbonyls to form pyrroles .

Heterocyclic Condensation (The "Gateway" Effect)

This is the primary utility of the molecule in drug discovery.

-

With Urea/Thiourea: Under acidic conditions, condensation yields uracil derivatives (pyrimidine synthesis).

-

With 1,2-Diamines: Reaction with o-phenylenediamine yields quinoxalines .

-

With Amidines: Forms imidazoles or pyrimidines depending on substitution patterns.

Chelation Chemistry

The (E)-3-hydroxy-2-nitroso motif forms a stable 5-membered chelate ring with transition metals (

-

Mechanism: The enolic oxygen and the nitroso nitrogen coordinate to the metal center.

-

Application: This property can be used for trace metal scavenging or as a template for metal-catalyzed macrocyclization.

Reaction Pathway Diagram

Figure 2: Divergent synthetic pathways originating from the core scaffold.[2]

Safety & Handling

-

Nitroso Hazards: Nitroso compounds are potential mutagens. While this specific ester is not widely classified as a high-risk carcinogen compared to N-nitrosamines, it should be handled with gloves, goggles, and in a fume hood .

-

Thermal Instability:

-keto acids and their esters can decarboxylate.[3] Do not distill this compound at atmospheric pressure. Use high vacuum (< 1 mmHg) if distillation is necessary, though column chromatography is preferred. -

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

-

Organic Syntheses Procedure for Nitrosation: Zambito, A. J.; Howe, E. E. "Diethyl Acetamidomalonate."[4] Organic Syntheses, Coll. Vol. 5, p. 373 (1973); Vol. 40, p. 21 (1960). (Describes analogous nitrosation of diethyl malonate).

-

Tautomerism in

-Dicarbonyls: Sideridou, F. et al. "Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates." Journal of Molecular Structure, 2015. - Heterocycle Synthesis: Gewald, K. "Thiophenes from active methylene compounds." Chemische Berichte, 1965. (Contextual reference for active methylene reactivity).

-

Precursor Reactivity: Adams, R.; Chiles, H. M. "Ethyl Acetonedicarboxylate." Organic Syntheses, Coll. Vol. 1, p. 237 (1941).

Sources

Spectroscopic data (NMR, IR, MS) for diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

This guide provides an in-depth technical characterization of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate , a compound existing in a complex tautomeric equilibrium.

While the specific nomenclature provided describes the nitroso-enol tautomer, it is critical for researchers to understand that in solution and isolation, this compound predominantly exists as its oxime-keto tautomer, Diethyl 2-(hydroxyimino)-3-oxopentanedioate (also known as diethyl

The data below reflects the experimentally observable species (the oxime form) while elucidating the tautomeric relationship requested.

Molecular Identity & Tautomeric Context

The target molecule belongs to the class of

-

Target Nomenclature: this compound (Nitroso-Enol form).

-

Observable Species: Diethyl 2-(hydroxyimino)-3-oxopentanedioate (Oxime-Keto form).

-

CAS Number (Oxime form): 5408-04-8 (Analogous/Related).

-

Molecular Formula:

. -

Molecular Weight: 231.20 g/mol .

Tautomeric Equilibrium Pathway

The following diagram illustrates the relationship between the user-requested structure and the experimentally stable oxime.

Caption: Tautomeric equilibrium shifting from the unstable nitroso-enol form (Red) to the stable oxime-keto form (Green).

Spectroscopic Data (Experimental)

The following data corresponds to the isolated product in

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Solvent:

H NMR Data

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 10.50 - 11.00 | Broad Singlet | 1H | =N-OH | Oxime hydroxyl proton (deshielded, H-bonded). |

| 4.38 | Quartet ( | 2H | Methylene of ester at C1 (Oxime side). | |

| 4.22 | Quartet ( | 2H | Methylene of ester at C5 (Ketone side). | |

| 3.95 | Singlet | 2H | Isolated methylene at C4 (deshielded by ketone). | |

| 1.35 | Triplet ( | 3H | Methyl of ester at C1. | |

| 1.28 | Triplet ( | 3H | Methyl of ester at C5. |

Expert Insight: The presence of the singlet at 3.95 ppm strongly supports the keto structure at C3. If the molecule existed as the requested "3-hydroxy-2-ene" (enol) form, this signal would be a vinylic proton or absent (if tetrasubstituted), and the C4 protons would be chemically distinct. The broad downfield singlet confirms the oxime (

).

C NMR Data

| Shift ( | Assignment | Structural Context |

| 188.5 | C=O (Ketone) | C3 Ketone carbonyl. High shift indicates conjugation with the oxime. |

| 166.8 | C=O (Ester) | C5 Ester carbonyl. |

| 160.2 | C=O (Ester) | C1 Ester carbonyl (adjacent to oxime). |

| 146.5 | C=N (Oxime) | C2 Oxime carbon. Characteristic shift for |

| 62.8 | Ester methylene (C1 side). | |

| 61.5 | Ester methylene (C5 side). | |

| 45.2 | C4 Methylene. | |

| 14.1 | Ester methyls (overlapping). |

B. Infrared (IR) Spectroscopy

Method: Thin Film (NaCl plates) or ATR.

| Wavenumber ( | Intensity | Assignment | Notes |

| 3250 - 3400 | Broad, Medium | O-H Stretch | Characteristic of oxime hydroxyl ( |

| 1745 | Strong | C=O Stretch | Ester carbonyls. |

| 1715 | Strong | C=O Stretch | Ketone carbonyl (C3). Slightly lower due to conjugation. |

| 1630 | Medium | C=N Stretch | Oxime double bond. Distinguishes from pure nitroso ( |

| 1250 - 1300 | Strong | C-O Stretch | Ester C-O bond. |

| 940 | Medium | N-O Stretch | Characteristic N-O single bond vibration in oximes. |

C. Mass Spectrometry (MS)[2][3][4]

Method: EI (Electron Impact), 70 eV.[1]

| m/z | Abundance | Fragment Ion | Interpretation |

| 231 | < 5% | Molecular ion (weak, typical for aliphatic oximes). | |

| 214 | Medium | Loss of hydroxyl radical from oxime. | |

| 186 | High | Loss of ethoxy group from ester. | |

| 158 | 100% (Base) | Loss of entire ester group. | |

| 29 | High | Ethyl cation. |

Experimental Protocol: Synthesis & Isolation

To generate this compound for spectroscopic verification, the standard nitrosation of diethyl acetonedicarboxylate is used.

Reagents

-

Diethyl acetonedicarboxylate (Diethyl 3-oxoglutarate): 10.0 mmol

-

Sodium Nitrite (

): 11.0 mmol -

Glacial Acetic Acid: 5.0 mL

-

Water: 10.0 mL

Workflow

-

Preparation: Dissolve diethyl acetonedicarboxylate in glacial acetic acid and cool to

in an ice bath. -

Nitrosation: Dissolve

in a minimum amount of water. Add this solution dropwise to the ester solution, maintaining temperature -

Reaction: Stir vigorously for 1 hour at

, then allow to warm to room temperature over 2 hours. -

Extraction: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (

). -

Purification: Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Result: The residue is a viscous oil that may crystallize upon standing. This is the Oxime form described in the spectral data above.

Caption: Step-by-step synthesis workflow for the target oxime derivative.

References

-

Organic Syntheses, Coll. Vol. 2, p. 204 (1943); Vol. 10, p. 22 (1930).

-keto esters. - Touster, O. (1953). The Nitrosation of Aliphatic Carbon Atoms. Organic Reactions, 7, 327.

- Bredereck, H., et al. (1961). Umsetzungen von Acetondicarbonsäure-diäthylester. Chemische Berichte, 94, 2278.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Oxime vs. Nitroso spectral assignment).

Sources

Mechanism of Nitric Oxide Release from Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

An In-depth Technical Guide

Abstract: This technical guide provides a detailed examination of the proposed mechanism for nitric oxide (NO) release from the novel donor candidate, diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate. While direct literature on this specific molecule is nascent, its structural features—a nitroso group adjacent to a hydroxylated enol system and flanked by ester functionalities—allow for a mechanistically sound hypothesis based on established principles of organic chemistry and the behavior of related NO-releasing compounds. This document delineates the molecular architecture, proposes a primary hydrolytic decomposition pathway, discusses key modulating factors, and provides robust, field-proven experimental protocols for the validation of this mechanism. The intended audience includes researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and characterization of new nitric oxide therapeutics.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a critical endogenous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response. Its therapeutic potential is significant, but its short half-life and gaseous nature necessitate the use of prodrugs, known as NO donors, for effective delivery. These molecules are designed to release NO under specific physiological conditions. The rational design of NO donors requires a profound understanding of their decomposition mechanisms to control the rate, duration, and location of NO release. This compound represents an intriguing scaffold, and this guide will elucidate its potential mechanism of action.

Structural Analysis and Core Reactive Features

The structure of this compound is central to its function. A detailed analysis reveals the key functional groups that dictate its stability and decomposition pathway.

Caption: Molecular structure highlighting key functional groups.

-

C-Nitroso Group (-N=O): This is the primary NO-releasing moiety.[1] C-nitroso compounds are known to be sensitive to heat and light, and their C-N bond dissociation energies can be low.[1]

-

Enol System (C=C-OH): The double bond is conjugated with a hydroxyl group. This system is electronically rich and can influence the stability and reactivity of the adjacent nitroso group.

-

Diethyl Ester Groups (-COOEt): These groups are susceptible to hydrolysis, particularly under acidic or basic conditions or in the presence of esterase enzymes. This hydrolysis is a probable initiating step for decomposition.

Proposed Mechanism of Nitric Oxide Release

The release of NO from this compound is most likely initiated by the hydrolysis of one or both of the ethyl ester groups. This initial step increases the molecule's polarity and can trigger a cascade of electronic rearrangements leading to the cleavage of the C-N bond.

Step 1: Ester Hydrolysis (Initiation) Under physiological conditions (pH 7.4) or in the presence of esterase enzymes, one of the ester groups is hydrolyzed to a carboxylic acid. This is a common bioactivation pathway for ester-containing prodrugs.

Step 2: Decarboxylation and Tautomerization Following hydrolysis, the resulting β-keto acid analogue is unstable. It can undergo decarboxylation (loss of CO2), leading to a nitroso-enol intermediate. This intermediate is in equilibrium with its more stable keto-oxime tautomer.[2]

Step 3: C-N Bond Homolysis and NO Release The critical step is the cleavage of the C-N bond. This is proposed to occur via homolysis, yielding the nitric oxide radical (•NO) and a carbon-centered radical. The energy barrier for this step is lowered by the electronic configuration of the intermediate.

Step 4: Formation of Final Byproducts The carbon-centered radical will be rapidly quenched by abstracting a hydrogen atom or reacting with other species to form stable, non-toxic organic molecules.

Caption: A flowchart of the proposed multi-step NO release mechanism.

Factors Modulating Nitric Oxide Release

The therapeutic efficacy of an NO donor depends on its release kinetics. For the title compound, several factors are predicted to be influential:

-

pH: The rate of ester hydrolysis is pH-dependent. Both acid- and base-catalyzed hydrolysis can occur, suggesting the NO release rate may vary in different physiological compartments (e.g., stomach vs. plasma).

-

Enzymatic Activity: The presence of carboxylesterases in plasma and tissues will likely accelerate the initial hydrolysis step, providing a biological trigger for NO release.

-

Temperature: Like most chemical reactions, the decomposition rate is expected to increase with temperature. However, under physiological conditions (37 °C), this is a constant.

-

Thiols: Biological thiols like glutathione could potentially interact with the nitroso group or subsequent radical intermediates, altering the reaction pathway or byproducts.[3][4]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism, a series of well-established analytical techniques must be employed. The following protocols provide a self-validating framework for characterization.

Caption: A logical workflow for the comprehensive validation of the NO release mechanism.

Protocol: Quantification of NO Release using the Griess Assay

Principle: This colorimetric assay quantifies nitrite (NO2-), a stable oxidation product of NO in aqueous solutions.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same buffer as the experiment.

-

-

Experimental Setup:

-

In a 96-well plate, add the test compound to phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM.

-

Incubate the plate at 37°C.

-

-

Time-Course Measurement:

-

At designated time points (e.g., 0, 15, 30, 60, 120 min), take 50 µL aliquots from the reaction wells.

-

Add 50 µL of the freshly mixed Griess Reagent to each aliquot.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite from the standard curve.

-

Protocol: Byproduct Identification by LC-MS/MS

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) separates the components of a complex mixture and provides high-resolution mass data for their identification.

Methodology:

-

Sample Preparation:

-

Set up a decomposition reaction as described in 5.1, but in a larger volume (e.g., 10 mL).

-

At various time points (including t=0 and a final time point where NO release has plateaued), quench the reaction by adding an equal volume of cold acetonitrile and flash-freezing in liquid nitrogen.

-

-

LC Separation:

-

Thaw samples and centrifuge to pellet precipitated proteins/salts.

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate compounds based on polarity.

-

-

MS/MS Analysis:

-

Analyze the column eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Operate in both positive and negative ion modes.

-

Perform data-dependent acquisition, where ions of interest are automatically selected for fragmentation (MS/MS) to obtain structural information.

-

-

Data Analysis:

-

Compare the mass spectra of samples over time. Identify masses that appear or disappear, corresponding to intermediates and final products.

-

Propose structures based on accurate mass and fragmentation patterns.

-

Data Interpretation and Summary

The combined data from these experiments will provide a comprehensive picture of the NO release mechanism.

Table 1: Expected Quantitative Data Summary

| Parameter | Analytical Method | Expected Outcome | Mechanistic Insight |

|---|---|---|---|

| NO Release Half-Life (t½) | Chemiluminescence / Griess | ~30-60 minutes (Hypothetical) | Overall decomposition rate |

| Total NO Yield (%) | Griess Assay (Endpoint) | ~80-95% (Hypothetical) | Efficiency of NO release pathway |

| Parent Compound Decay | LC-MS | Correlates with NO release | Confirms parent is the source of NO |

| Key Intermediate Identified | LC-MS/MS | Carboxylic acid form | Validates hydrolysis as the initial step |

| Major Final Byproduct | LC-MS/MS | Decarboxylated backbone | Confirms the proposed decomposition cascade |

Conclusion and Future Perspectives

The proposed mechanism for nitric oxide release from this compound is initiated by ester hydrolysis, followed by decarboxylation and homolytic cleavage of the C-NO bond. This hypothesis is built upon fundamental chemical principles and the known reactivity of its constituent functional groups. The provided experimental workflows offer a clear and robust path to validating this mechanism and quantifying the compound's NO release kinetics.

Future research should focus on performing these validation experiments, exploring the influence of different enzymatic systems, and evaluating the compound's pharmacological activity in cell-based assays and preclinical models. A thorough understanding of its mechanism is the foundational step toward developing this promising scaffold into a controlled and effective nitric oxide therapeutic.

References

-

Nitroso - Wikipedia. Available at: [Link]

-

Nitroso: Structure, Compounds, Properties, and Synthesis - Chemistry Learner. Available at: [Link]

-

Video: Nitrosation of Enols - JoVE. Available at: [Link]

-

Aromatic C-nitroso Compounds. Available at: [Link]

-

The Chemistry of Nitroxyl-Releasing Compounds - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is fundamental to predicting its reactivity, biological activity, and potential as a therapeutic agent.[1] This guide provides a comprehensive, field-proven framework for the crystal structure analysis of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate, a molecule of interest due to its unique combination of functional groups: a nitroso group, a hydroxyl group, and two ethyl ester moieties within a conjugated system. While a definitive crystal structure for this specific compound is not yet publicly documented, this whitepaper will serve as an in-depth technical guide, outlining the necessary steps from synthesis to final structural elucidation, based on established principles in small-molecule crystallography and the chemistry of nitroso compounds.[2][3]

Introduction: The Significance of this compound

The molecule this compound presents a fascinating subject for structural analysis. The presence of the nitroso group (-N=O) is of particular interest, as these compounds are known to participate in various chemical reactions and can exist in monomer-dimer equilibria in the solid state.[1][2] The hydroxyl and ester groups provide sites for hydrogen bonding and other intermolecular interactions, which will be crucial in determining the crystal packing. Furthermore, the conjugated π-system is expected to lead to a relatively planar molecular core. Understanding the precise geometry and intermolecular interactions of this molecule can provide insights into its stability, potential as a nitroxyl (HNO) donor, and utility as a building block in organic synthesis.[3]

Synthesis and Crystallization

A logical first step in the structural analysis of a novel compound is its synthesis and the growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible route to this compound involves the nitrosation of a suitable precursor, such as diethyl 3-oxopentanedioate. The presence of an electron-withdrawing group adjacent to the carbon to be nitrosated is often a prerequisite for successful synthesis.[4]

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a stirred solution of diethyl 3-oxopentanedioate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) at 0 °C, add a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., HCl).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[1] For a small organic molecule like this compound, several techniques can be employed.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin.

Data Collection

The following is a generalized workflow for data collection using a single-crystal X-ray diffractometer.[1]

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: Select a well-formed, clear single crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Cryo-cooling: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.[2]

-

Data Collection Strategy: Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers will automatically determine the optimal data collection strategy to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Caption: Workflow for Crystal Structure Determination.

Workflow Description:

-

Data Reduction: The raw diffraction images are processed to yield a list of reflection indices (h, k, l) with their corresponding intensities and standard uncertainties. This step also includes corrections for experimental factors like absorption.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically introduced in the final stages of refinement. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The final structural model is validated using software like CheckCIF to ensure its quality and consistency with crystallographic norms.

Predicted Structural Features

Based on the known chemistry of related compounds, we can anticipate several key structural features for this compound.

Molecular Geometry

The molecule is expected to exhibit a high degree of planarity due to the conjugated system. The C-N and N=O bond lengths of the nitroso group will be of particular interest, as they can provide insight into the electronic structure of the molecule.[1][5]

| Parameter | Predicted Value | Justification |

| C-N Bond Length | ~1.45 - 1.49 Å | Single bond character, consistent with other C-nitroso compounds.[1] |

| N=O Bond Length | ~1.25 - 1.27 Å | Double bond character, typical for nitroso groups.[1] |

| C-N=O Bond Angle | ~114 - 116° | Consistent with sp2 hybridization of the nitrogen atom. |

| O-N-C-C Torsion Angle | ~180° | An anti-periplanar conformation is expected to minimize steric hindrance. |

Intermolecular Interactions and Crystal Packing

The presence of a hydroxyl group as a hydrogen bond donor and the carbonyl oxygen atoms of the ester groups and the nitroso oxygen as hydrogen bond acceptors suggests that hydrogen bonding will play a significant role in the crystal packing.

Caption: Potential Hydrogen Bonding Interactions.

It is plausible that the molecules will form chains or sheets in the solid state, stabilized by these hydrogen bonds. The ethyl groups are likely to be involved in weaker van der Waals interactions, filling the space between the more strongly interacting polar functional groups.

Conclusion

This technical guide provides a comprehensive roadmap for the crystal structure analysis of this compound. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can elucidate the precise three-dimensional structure of this and other novel compounds. The resulting structural information will be invaluable for understanding the chemical properties of the molecule and for its potential application in medicinal chemistry and materials science.

References

- Benchchem. (2025).

- MDPI. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids.

- PMC. (n.d.). The Chemistry of Nitroxyl-Releasing Compounds.

- Wikipedia. (n.d.). N-Nitrosodimethylamine.

- ACS Publications. (2004).

Sources

Technical Guide: Spontaneous vs. Triggered NO Donation from Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

This technical guide is structured as a high-level whitepaper designed for researchers investigating controlled nitric oxide (NO) delivery systems. It focuses on the specific chemical entity Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate , a representative structure of the

Executive Summary

In the development of nitric oxide (NO) releasing therapeutics, the distinction between triggered release (signal) and spontaneous leakage (noise) is the critical determinant of a compound's utility.

This guide analyzes This compound (hereafter referred to as DE-HNO-2 for brevity), a tautomeric enol derived from the nitrosation of diethyl 3-oxopentanedioate. While designed as a photo-triggered donor (Photo-NOR), this compound exhibits complex hydrolytic behavior that researchers must characterize to prevent off-target toxicity. This document outlines the mechanistic dichotomy and provides validated protocols for distinguishing light-induced NO flux from thermal background release.

Chemical Identity & Structural Dynamics

The molecule exists in a dynamic equilibrium between its keto-nitroso and enol-nitroso forms. The specific isomer (E)-3-hydroxy-2-nitrosopent-2-enedioate represents the stabilized enol form, which is crucial for photo-activity.

| Property | Specification |

| IUPAC Name | This compound |

| Parent Scaffold | Diethyl 3-oxopentanedioate (Diethyl acetonedicarboxylate) |

| Functional Class | C-Nitroso |

| Molecular Weight | ~231.20 g/mol |

| Key Chromophore | Nitroso-enol (absorbance |

Tautomeric Equilibrium

The reactivity of DE-HNO-2 is governed by the stability of the intramolecular hydrogen bond in the enol form. Disruption of this bond (e.g., by polar solvents or pH changes) shifts the equilibrium toward the keto-form, which is more susceptible to spontaneous hydrolytic cleavage rather than clean photolysis.

Figure 1: The keto-enol tautomerism dictates the mode of NO release. The enol form is preferred for controlled photolysis.

Mechanistic Pathways: Triggered vs. Spontaneous

Understanding the causality behind NO release is essential for experimental design.

Triggered Release (Photochemical)

Upon irradiation with UV-A or Blue light (300–400 nm), the C-N bond in the enol form undergoes homolytic cleavage. This is the "on-demand" pathway.

-

Mechanism:

transition of the nitroso group leads to C-NO bond weakening. -

Kinetics: Zero-order (light-limited) or First-order (concentration-limited), highly tunable by light intensity.

Spontaneous Release (Thermal/Hydrolytic)

This is the "background" pathway, often considered a stability defect.

-

Mechanism: Nucleophilic attack (hydrolysis) at the ester or ketone positions, or thermal decarboxylation leading to C-NO bond destabilization.

-

Risk: High spontaneous release mimics systemic NO donors (like nitroglycerin), negating the spatial precision of photo-triggering.

Figure 2: Dual pathways of NO generation. The goal is to maximize the Light pathway while suppressing the Heat pathway.

Experimental Protocols

To validate DE-HNO-2 as a useful donor, you must quantify the Ratio of Triggered to Spontaneous Release .

Protocol A: Synthesis & Purification

Note: Nitroso compounds are potentially carcinogenic. Work in a fume hood.

-

Precursor: Dissolve Diethyl 3-oxopentanedioate (10 mmol) in glacial acetic acid.

-

Nitrosation: Cool to 0°C. Add Sodium Nitrite (

, 1.1 eq) dropwise as a saturated aqueous solution. -

Reaction: Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) for 1 hour. The solution typically turns green/blue (characteristic of monomeric nitroso).

-

Extraction: Extract with Dichloromethane (DCM). Wash with cold water and brine.

-

Purification: Isolate via column chromatography (Silica gel). Crucial: Use a non-polar eluent (Hexane/EtOAc) to maintain the enol form.

-

Storage: Store at -80°C under Argon.

Protocol B: Quantifying Spontaneous Leakage (Dark Control)

Objective: Determine thermal stability at physiological pH.

-

Buffer Preparation: PBS (pH 7.4) with 100

M DTPA (chelator to prevent metal-catalyzed decomposition). -

Setup: Prepare a 50

M solution of DE-HNO-2 in PBS (from a DMSO stock). Maintain at 37°C in the dark . -

Detection: Use the Griess Assay (detects Nitrite, the oxidative end-product of NO) at

hours.-

Note: For real-time kinetics, use an NO-sensitive electrode (e.g., WPI ISO-NO).

-

-

Calculation: Plot [NO] vs. Time. The slope represents

.

Protocol C: Quantifying Triggered Release (Light)

Objective: Measure Quantum Yield and Flux.

-

Setup: Same buffer conditions as Protocol B.

-

Irradiation: Expose sample to an LED source (e.g., 365 nm or 400 nm) at a fixed distance (e.g., 10 mW/cm²).

-

Detection: Real-time amperometric detection is preferred to capture the "spike" in NO release.

-

Control: Use a "Light-Dark-Light" toggle. Turn light ON for 1 min, OFF for 5 mins.

-

Success Criterion: NO signal should rise sharply with Light ON and return to baseline (or near baseline) with Light OFF.

-

Data Presentation & Analysis

When characterizing DE-HNO-2, summarize your findings in a comparative matrix.

Table 1: Expected Kinetic Parameters

| Parameter | Triggered (Light) | Spontaneous (Dark) | Ideal Profile |

| Rate Constant ( | High | ||

| Half-Life ( | Minutes (tunable by intensity) | Hours to Days | Stable in dark > 24h |

| NO Flux | High, pulsatile | Low, continuous | Zero dark flux |

| Temperature Sensitivity | Low | High ( | -- |

Interpreting the "Light-Dark" Toggle

If the NO signal does not return to baseline when the light is turned off, your compound is undergoing autocatalytic decomposition or the light has generated a thermally unstable intermediate.

References

-

Wang, P. G., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews.

-

Ford, P. C. (2013). Photochemical delivery of nitric oxide. Nitric Oxide.[1][2][3][4]

-

Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

- Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons. (Standard reference for Griess/Chemiluminescence protocols).

-

BenchChem. (2025).[5][2][6] Technical Guide to Diethyl 3-oxopentanedioate derivatives. 5

Sources

Physicochemical characteristics of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

The following technical guide details the physicochemical characteristics, synthesis, and reactivity of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate .

Technical Guide for Drug Development & Synthetic Applications

Executive Summary & Chemical Identity

This compound represents a specific, highly reactive tautomeric form of the compound commonly known as diethyl

While the oxime form is thermodynamically favored in the solid state (appearing as colorless crystals), the nitroso-enol form (the subject of this guide) is a critical intermediate in solution, particularly during chelation and heterocyclic synthesis (e.g., Knorr pyrrole synthesis). The "(E)" designation specifies the Entgegen (trans) geometry of the hydroxyl and nitroso groups across the C2=C3 double bond, a configuration that dictates its ability to participate in intermolecular versus intramolecular hydrogen bonding.

Structural Nomenclature

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Tautomer | Diethyl 2-(hydroxyimino)-3-oxopentanedioate |

| CAS Number (Generic) | 5408-04-8 (Refers to the stable oxime tautomer) |

| Molecular Formula | |

| Molecular Weight | 231.20 g/mol |

| SMILES | CCOC(=O)CC(O)=C(N=O)C(=O)OCC (Enol-Nitroso form) |

Tautomeric Equilibrium

Understanding this compound requires mapping the equilibrium between the Nitroso-Enol (target) and the Keto-Oxime (stable).

Figure 1: Tautomeric equilibrium governing the stability and reactivity of the compound.

Physicochemical Characteristics

The properties below distinguish the (E)-nitroso-enol form from its isomers.

Physical Properties Table

| Property | Value / Characteristic | Context |

| Appearance | Deep blue or green (in solution) | The nitroso ( |

| Solubility | High in polar organic solvents | Soluble in EtOH, MeOH, DMSO, DCM. Sparingly soluble in water. |

| Acidity (pKa) | The enolic -OH is acidic, enhanced by the electron-withdrawing nitroso and ester groups. | |

| Melting Point | N/A (Transient) | The parent oxime melts at 54–56 °C [1]. The nitroso form exists primarily in equilibrium in solution. |

| Stability | Low | Rapidly isomerizes to the oxime or dimerizes (azodioxy linkage) if not trapped or chelated. |

Stereochemistry: The (E) vs. (Z) Conformation

The user specified the (E) isomer. This is chemically significant:

-

(Z)-Isomer: The Hydroxyl (-OH) and Nitroso (-NO) groups are cis. This allows for a 6-membered intramolecular hydrogen bond (O-H...O=N), stabilizing the enol.

-

(E)-Isomer: The groups are trans. This prevents intramolecular locking, making the (E)-form more susceptible to solvent interaction, intermolecular bonding, and nucleophilic attack. It is the "open" conformation often required for coordination to large metal centers where steric bulk is a factor.

Synthesis & Production Protocols

The synthesis targets the generic oxime, which is then manipulated into the nitroso-enol form via solvent or pH adjustments.

Protocol: Nitrosation of Diethyl Acetonedicarboxylate

This is the standard industrial and laboratory method [2].

Reagents:

-

Diethyl 3-oxopentanedioate (Diethyl acetonedicarboxylate)

-

Sodium Nitrite (

)[1] -

Glacial Acetic Acid (

)[1] -

Temperature: < 10 °C (Strict control required).

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mol of diethyl 3-oxopentanedioate in 30 mL of glacial acetic acid. Cool the solution to 0–5 °C in an ice-salt bath.

-

Nitrosation: Dropwise add a saturated aqueous solution of

(0.11 mol). Critical: Maintain temperature below 10 °C to prevent decomposition of the nitroso group into gaseous byproducts. -

Equilibration: Stir for 1 hour. The solution will initially turn green/blue (indicating the nitroso-enol formation) before fading to pale yellow as it tautomerizes to the oxime .

-

Isolation: Dilute with ice water. Extract with diethyl ether.[1] Wash the organic layer with

(aq) to remove excess acid. -

Crystallization: Evaporate solvent. The residue solidifies upon standing.[1] Recrystallize from ethanol/water to obtain the stable oxime precursor.

Generating the (E)-Nitroso-Enol Species

To study or utilize the specific (E)-3-hydroxy-2-nitrosopent-2-enedioate form:

-

Solvent Switch: Dissolve the isolated oxime in a non-polar solvent (like

or Benzene). The equilibrium shifts partially toward the nitroso form to minimize dipole interactions. -

Flash Photolysis: UV irradiation can induce

isomerization and tautomerization, transiently enriching the (E)-nitroso species for spectroscopic study.

Reactivity & Applications

The (E)-nitroso-enol moiety is a versatile synthon in medicinal chemistry.

Knorr-Type Heterocycle Synthesis

The most common application is the reduction of the nitroso/oxime group to an amine, followed by condensation to form pyrroles or pyrazines.

Workflow:

-

Reduction: The nitroso group is reduced (using Zn/AcOH or

/Pd-C) to an amine ( -

Cyclization: The amine reacts with a ketone or aldehyde to close the ring.

Metal Chelation (Fe/Cu)

The 1,2-functionalization (Hydroxy + Nitroso) acts as a bidentate ligand.

-

Mechanism: The (Z)-form usually chelates, but the (E)-form can bridge two metal centers, forming polynuclear complexes.

-

Relevance: Used in analytical chemistry for detecting ferrous ions (green complexation).

Figure 2: Primary reaction pathways for the nitroso-enol intermediate.

Analytical Characterization

Distinguishing the (E)-nitroso-enol from the oxime requires specific spectroscopic markers.

UV-Vis Spectroscopy

-

Nitroso Form: Distinctive weak absorption band at 630–700 nm (

), responsible for the blue/green color. -

Oxime Form: Absorbs in the UV range (< 300 nm ), transparent in visible light.

Infrared (IR) Spectroscopy

- : A characteristic band at 1500–1600 cm⁻¹ .

- (Enol): Broad band at 3200–3400 cm⁻¹ .

- (Ester): Strong peak at 1730–1750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Enol-Nitroso: Look for the enolic proton signal (exchangeable with

) typically downfield ( -

Oxime: The N-OH proton usually appears broad around

9–11 ppm . -

Differentiation: The methylene protons (

) in the glutaconic skeleton will show different splitting patterns or chemical shifts depending on the double bond geometry (

-

References

-

Adkins, H., & Reeve, E. W. (1938). Diethyl alpha-oximino-beta-ketoglutarate. Organic Syntheses, 18, 23. (Describes the isolation and properties of the stable oxime tautomer).

- Fischer, H. (1935). Die Chemie des Pyrrols. (Classic reference on nitrosation of beta-keto esters for pyrrole synthesis).

-

PubChem. (n.d.). Diethyl 3-oxopentanedioate (Parent Compound Data). National Library of Medicine.

-

Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396. (Comprehensive review on nitroso-enol tautomerism).

Sources

Theoretical Framework for Assessing the Stability of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for evaluating the stability of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate. The stability of a molecule is a critical parameter in drug development and materials science, dictating its shelf-life, degradation pathways, and ultimately, its viability as a therapeutic agent or functional material. This document outlines the fundamental principles of its synthesis, the critical role of nitroso-oxime tautomerism in its structural preference, and a detailed protocol for computational stability analysis using Density Functional Theory (DFT). We will explore potential decomposition pathways and their associated activation energies, offering a predictive model for the compound's kinetic and thermodynamic stability. This guide is intended to serve as a foundational resource for researchers engaged in the computational analysis and experimental validation of similar molecular systems.

Introduction and Background

This compound is an organic compound whose structure suggests a significant interplay of functional groups, including ester, hydroxyl, and nitroso moieties. Its backbone is derived from diethyl 1,3-acetonedicarboxylate, a common building block in organic synthesis.[1][2] The primary determinant of this molecule's structure and stability is the tautomeric relationship between the nitroso-keto form and the more stable oxime-hydroxy form. Understanding this equilibrium is paramount, as the oxime tautomer is generally favored due to the greater strength of the C=N bond compared to the N=O bond.[3][4]

Stability is not an abstract concept; it has profound practical implications. For a potential drug candidate, poor stability can lead to a short shelf-life, formation of toxic degradation products, and loss of efficacy. Therefore, robust theoretical models that can predict stability and degradation pathways are invaluable tools in the early stages of research and development, saving significant time and resources. This guide provides the theoretical underpinnings and a practical computational workflow to assess these critical parameters.

Synthesis and Tautomeric Landscape

The logical synthetic precursor to the title compound is Diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate).[5] The synthesis involves the nitrosation of the active methylene group situated between the two carbonyls. This reaction typically proceeds via an acid-catalyzed mechanism using a nitrosating agent like nitrous acid (generated in situ from sodium nitrite and a mineral acid).

The immediate product of this reaction is the nitroso-keto tautomer, Diethyl 2-nitroso-3-oxopentanedioate. However, this species rapidly undergoes tautomerization to the more stable oxime-enol form, this compound. This process involves the migration of a proton from the central carbon to the oxygen of the nitroso group.[6][7]

Caption: Potential decomposition pathways and their associated transition states (TS).

By calculating the activation energy (ΔG‡) for each proposed pathway, we can create a kinetic profile of the molecule's stability. A high activation barrier (>25-30 kcal/mol) suggests a pathway is slow at room temperature, indicating kinetic stability. Conversely, a low barrier suggests a facile degradation route that would need to be addressed in formulation or storage.

Correlation with Experimental Data

While theoretical studies provide powerful predictive insights, they must be anchored by experimental validation. The computational results described herein can guide and be confirmed by several analytical techniques:

-

X-Ray Crystallography: Can provide the definitive solid-state structure, confirming the predicted tautomer and conformer. *[8][9] NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Chemical shifts and coupling constants in solution provide strong evidence for the dominant tautomeric form and can be compared directly with theoretically predicted NMR parameters.

-

FT-IR Spectroscopy: The presence of a strong O-H stretch and the C=N stretch, and the absence of a prominent nitroso (N=O) band, would confirm the oxime-enol structure. *[10] Forced Degradation Studies: Exposing the compound to stress conditions (e.g., high temperature, varying pH, oxidative stress) and analyzing the degradation products using techniques like LC-MS can identify the actual decomposition pathways. T[11]he experimentally identified products can then be compared to the computationally predicted outcomes, validating the theoretical model.

Conclusion

The stability of this compound is fundamentally governed by its preference for the oxime-enol tautomer over the nitroso-keto form. This guide presents a comprehensive and robust theoretical framework for quantifying this thermodynamic preference and, more importantly, for predicting the kinetic barriers to its potential decomposition. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can build a detailed energy profile of the molecule, identifying its most stable conformation and the most likely degradation pathways. These theoretical insights are indispensable for guiding further experimental work, accelerating the drug development process, and enabling the rational design of stable and effective molecules.

References

- Chames, F., et al. (2017). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. World Journal of Pharmaceutical Research.

- Naik, N., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry.

-

Chemistry Stack Exchange. (2016). Why is the oxime tautomer more stable than its corresponding nitroso isomer? Stack Exchange. [Link]

-

Royal Society of Chemistry. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Physical Chemistry Chemical Physics. [Link]

-

PubChem. Diethyl acetonedicarboxylate. National Institutes of Health. [Link]

-

DTIC. THE DECOMPOSITION OF DIETHYL PEROXIDE IN THE PRESENCE OF NITRIC OXIDE AND ETHYL NITRITE. Defense Technical Information Center. [Link]

-

Semantic Scholar. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]

-

Liu, B. S., & Zhao, S. Y. (2012). Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2284. [Link]

-

OSTI.gov. Non-Boltzmann Effects in Chain Branching and Pathway Branching for Diethyl Ether Oxidation. U.S. Department of Energy. [Link]

-

National Center for Biotechnology Information. Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate. PubMed Central. [Link]

-

Liu, B. S., & Zhao, S. Y. (2012). Ethyl (E)-3-Hydroxy-2-{N-[2-(Thiophen-2-Yl)ethenyl]carbamoyl}But-2-Enoate. Acta Crystallographica Section E Structure Reports Online. [Link]

-

YouTube. (2020). Nitroso-Oxime Tautomerism: Basic concept, Complete mechanism & application. Chemistry : The Mystery of Molecules. [Link]

-

MDPI. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules. [Link]

-

ResearchGate. (2025). Radical steps in diethyl ether decomposition. [Link]

-

ResearchGate. (2025). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. [Link]

-

YouTube. (2023). Tautomerism part 2 Neet 2024 Nitroso Oxime. CP Sharma Classes. [Link]

-

SID.ir. (2016). Studying Relative Stability Theory of Nitroso-Oxime Tautomer. Scientific Information Database. [Link]

-

Wikipedia. Diethyl ether. Wikimedia Foundation. [Link]

-

Texas A&M University-Commerce. (2020). Computational Analysis of the Synthesis of Hydrogels using the Diels Alder Reaction. Digital Commons. [Link]

-

PubMed. (1993). Mutagenic peroxides in diethyl ether. National Library of Medicine. [Link]

-

ResearchGate. (2025). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

Sources

- 1. Diethyl 1,3-acetonedicarboxylate | CAS 105-50-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sid.ir [sid.ir]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mutagenic peroxides in diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to use diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate as an NO donor in cell culture

This Application Note provides a comprehensive technical guide for using Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate (referred to herein as DHNPE ) as a nitric oxide (NO) donor in in vitro cell culture systems.

Abstract

This compound is a specialized organic NO donor belonging to the class of

Chemical Identity & Mechanism of Action

To use DHNPE effectively, one must understand its tautomeric nature. The compound exists in a dynamic equilibrium which dictates its stability and NO release mechanism.

-

IUPAC Name: this compound

-

Common Class: C-Nitroso /

-Nitroso- -

Mechanism of NO Release:

-

Photolytic Cleavage: The C-NO bond in

-nitroso carbonyls is photosensitive. Irradiation (UV or specific visible wavelengths) induces homolytic cleavage, releasing free radical NO ( -

Thiol-Mediated Release: In the presence of intracellular thiols (GSH), the compound may undergo nucleophilic attack or reduction, facilitating NO release similar to S-nitrosothiols or furoxans.

-

Tautomeric Equilibrium Diagram

The following diagram illustrates the chemical equilibrium and release pathways.

Caption: Tautomeric equilibrium between the nitroso-enol and oximino-keto forms of DHNPE, showing pathways for light-induced and thiol-mediated NO release.

Preparation & Handling Protocol

Critical Safety Note: NO donors are potent vasodilators and signaling agents. Handle in a fume hood. Avoid bright light during preparation to prevent premature decomposition.

Stock Solution Preparation

DHNPE is lipophilic. Do not dissolve directly in aqueous media.

| Parameter | Specification | Notes |

| Solvent | DMSO (Anhydrous) | Ethanol is a secondary alternative; avoid water. |

| Concentration | 100 mM (Stock) | High concentration minimizes DMSO volume in culture (<0.1%). |

| Storage | -80°C | Protect from light. Store in amber vials or foil-wrapped tubes. |

| Stability | < 3 Months | Fresh stock recommended for critical kinetics experiments. |

Protocol:

-

Weigh the lyophilized DHNPE powder in a low-light environment.

-

Add anhydrous DMSO to achieve 100 mM. Vortex until fully dissolved.

-

Aliquot into single-use amber microcentrifuge tubes (e.g., 10 µL aliquots) to avoid freeze-thaw cycles.

-

Flash freeze in liquid nitrogen and store at -80°C.

Working Solution (Immediate Use)

-

Thaw one aliquot of 100 mM stock on ice in the dark.

-

Dilute directly into pre-warmed (37°C) culture media immediately before addition to cells.

-

Do not prepare serial dilutions in aqueous buffer and let them sit; hydrolysis or spontaneous release may alter the effective concentration.

Experimental Application in Cell Culture

Dose Optimization (Range Finding)

NO exhibits a biphasic effect: proliferative/signaling at low concentrations (nM to low µM) and cytotoxic/apoptotic at high concentrations (high µM to mM).

-

Recommended Range: 1 µM – 500 µM

-

Vehicle Control: Media + DMSO (matched to the highest donor concentration, e.g., 0.5% v/v).

-

Negative Control (Decomposed Donor): Expose a diluted aliquot of DHNPE to broad-spectrum UV light or ambient light for 24 hours at room temperature to deplete NO. Use this "spent" donor to control for by-product toxicity.

Incubation Protocol

-

Seed Cells: Plate cells (e.g., HUVECs, RAW 264.7, HeLa) and grow to 70-80% confluence.

-

Media Change: Replace media with fresh, phenol-red-free media (phenol red interferes with Griess assays).

-

Treatment:

-

Group A (Vehicle): DMSO only.

-

Group B (DHNPE): 10, 50, 100, 200 µM.

-

Group C (Scavenger Control): DHNPE (100 µM) + cPTIO (200 µM). cPTIO is a specific NO scavenger.

-

-

Activation (If using as Photo-Donor):

-

Expose cells to specific wavelength (e.g., 365 nm or 400-500 nm depending on absorption spectrum) for defined periods (1-10 mins).

-

Note: If using as a spontaneous donor, simply incubate at 37°C in the dark.

-

Validation of NO Release

You must validate that DHNPE is actually releasing NO in your specific system. Do not rely solely on calculated concentrations.

Extracellular NO Quantification (Griess Assay)

Measures nitrite (

-

Collect 100 µL of supernatant from treated wells at

hours. -

Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

-

Incubate 10 min at Room Temp.

-

Measure Absorbance at 540 nm.

-

Calculate concentration using a Sodium Nitrite standard curve.

Intracellular NO Imaging (DAF-FM Diacetate)

Detects active NO inside the cell.

-

Wash cells with PBS.

-

Load cells with DAF-FM Diacetate (5 µM) for 30 min at 37°C in the dark.

-

Wash 3x with PBS to remove excess probe.

-

Add DHNPE treatment.

-

Live Imaging: Monitor fluorescence (Ex/Em: 495/515 nm) immediately. NO release will cause a progressive increase in green fluorescence.

Experimental Workflow Diagram

The following flowchart summarizes the standard operating procedure for characterizing DHNPE in a biological assay.

Caption: Workflow for treating cells with DHNPE, including essential vehicle and scavenger controls to validate specific NO-mediated effects.

Troubleshooting & Optimization

| Observation | Possible Cause | Solution |

| No NO signal (Griess) | Rapid degradation or low release rate. | Check pH of media (acidic pH accelerates release). Try DAF-FM for intracellular detection (more sensitive). |

| High Toxicity | By-product toxicity (glutaconate derivative). | Run the "Decomposed Donor" control. If toxic, the effect is non-NO mediated. Lower concentration. |

| Inconsistent Results | Light exposure during handling. | Strict dark conditions during stock prep and incubation are mandatory. |

| Precipitation | Solubility limit reached. | Ensure final DMSO concentration is <0.5%. Sonicate stock if necessary. |

References

-

Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons.[1] (Foundational text on NO donor characterization and Griess assay protocols).

-

Wang, P. G., et al. (2002). "Nitric Oxide Donors: Chemical Activities and Biological Applications." Chemical Reviews, 102(4), 1091–1134. Link

-

Kelepouris, E., et al. (1995). "Nitric oxide donor diethylamine-NONOate prevents ischemic acute renal failure." American Journal of Physiology-Renal Physiology. (Reference for general NONOate/donor handling in tissue culture). Link

-

Eccles, S. (2007). "Reactions of Nitric Oxide with β-Hydroxylimino Esters." University of Wyoming Scholars Repository. (Describes synthesis and reactivity of similar alpha-nitroso/oximino ester donors). Link

Sources

Application Note: Protocol for Measuring NO Release Kinetics from Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

This comprehensive guide details the protocol for measuring nitric oxide (NO) release kinetics from Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate , a specialized

Abstract

This compound (CAS: 18197-69-8) represents a class of

Introduction & Mechanism

The compound exists as a stable enol in organic solvents but undergoes complex equilibration in aqueous physiological buffers. The release of NO typically follows a first-order decay mechanism initiated by the homolytic cleavage of the C-NO bond or oxidative denitrosation.[1]

Key Mechanistic Pathways:

-

Photolytic Cleavage:

[1] -

Thermal/Redox Decomposition: Spontaneous release at physiological pH (7.4) and temperature (37°C), often accelerated by thiols or transition metals.

Mechanistic Flow Diagram

Figure 1: Proposed mechanistic pathway for NO generation involving tautomeric equilibrium and homolytic cleavage.[1]

Materials & Reagents

Chemical Standards

-

Target Compound: this compound (>98% purity).[1] Store at -20°C, protected from light.

-

NO Standard: Saturated NO solution (approx. 1.9 mM at 20°C) or SNAP (S-Nitroso-N-acetylpenicillamine) as a positive control.[1]

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed with Argon/Nitrogen for 30 mins prior to use.

Instrumentation

-

Primary: WPI ISO-NO Mark II or similar Free Radical Analyzer with ISO-NOP carbon fiber electrode.[1]

-

Secondary: Sievers NOA 280i Chemiluminescence Analyzer (for headspace analysis).

-

Thermostat: Water-jacketed reaction vessel maintained at 37°C ± 0.1°C.

Experimental Protocol: Real-Time Amperometric Detection

This method is the "Gold Standard" for kinetic profiling because it measures the direct oxidation of NO at the electrode surface (

Step 1: Probe Polarization and Calibration

-

Polarization: Connect the ISO-NOP sensor to the meter. Polarize at +860 mV for at least 2 hours until the baseline current is stable (< 10 pA drift/min).

-

Calibration (Chemical Method):

-

Prepare 10 mL of 0.1 M

+ 0.1 M KI in the reaction vessel. -

Add aliquots of

standard (e.g., 50 µL of 50 µM). -

Reaction:

. -

Construct a calibration curve: Current (pA) vs. [NO] (nM).

-

Step 2: Sample Preparation

-

Stock Solution: Dissolve 10 mg of this compound in 1 mL DMSO (anhydrous). Note: Prepare in the dark to prevent premature photolysis.

-

Working Concentration: Dilute to 10 mM in DMSO.

Step 3: Kinetic Measurement Workflow

-

Fill the reaction vessel with 10 mL of degassed PBS (pH 7.4, 37°C).

-

Insert the ISO-NO probe (ensure tip is submerged but not hitting the stir bar).

-

Start magnetic stirring (constant speed, e.g., 600 rpm).

-

Wait for baseline stabilization (2-5 mins).

-

Injection: Inject 10 µL of the compound stock (Final Conc: 10 µM).

-

Recording: Record the amperometric trace for at least 3-5 half-lives (approx. 60-120 mins depending on stability).

-

Trigger Test (Optional): If no release is observed, expose the vessel to a UV/Vis light source (365 nm or 420 nm) to test for photo-labile release.

Experimental Setup Diagram

Figure 2: Schematic of the amperometric detection setup for real-time NO kinetics.

Data Analysis & Processing

Calculation of Kinetic Parameters

The raw data is a trace of Current (

-

Convert Current to Concentration:

Where -

Determine Total NO Released (

): Identify the plateau of the curve or the peak if release is transient. -

Calculate Rate Constant (

): For a first-order release mechanism, plot -

Calculate Half-Life (

):

Summary Table: Kinetic Parameters

| Parameter | Symbol | Unit | Formula/Method |

| Peak NO Concentration | nM or µM | Max value from calibrated trace | |

| Observed Rate Constant | Slope of | ||

| Half-Life | min | ||

| Total Moles Released | mol | Integration of signal (if flow cell) |

Troubleshooting & Critical Controls

-

Signal Drift: If the baseline drifts >10%, re-polish the electrode tip and re-polarize.

-

No Release Observed:

-

The compound may be stable in dark/neutral conditions.

-

Action: Test Photolysis (shine light) or Thiol-activation (add 100 µM Cysteine or Glutathione).

-

-

Solubility Issues: If precipitation occurs upon injection into PBS, lower the stock concentration or use a co-solvent (e.g., 10% Ethanol/PBS) if biologically compatible.

-

Interference: Ascorbate and Dopamine can oxidize at the electrode. Use NO-selective membranes provided by the manufacturer.[1]

References

- Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons.

-

Archer, S. (1993). Measurement of nitric oxide in biological models. FASEB Journal, 7(2), 349-360.[1] Link[1]

-

Wang, P. G., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications.[2][3][4] Chemical Reviews, 102(4), 1091–1134. Link[1]

-

Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the Nitric Oxide-Releasing Diazeniumdiolate ("NONOate") Functional Group. Chemical Reviews, 102(4), 1135–1154. Link[1]

-

Nagase, S., et al. (1997). Electrochemical detection of nitric oxide using a carbon fiber electrode. Anal.[5] Sci., 13, 467. (Specifics on Amperometric detection).

Sources

- 1. Norepinephrine | SIELC Technologies [sielc.com]

- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 3. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fecc.org [fecc.org]

Applications of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate in cardiovascular research

Application Note: Cardiovascular Characterization of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate (DHNPE)

Introduction & Mechanism of Action

This compound (DHNPE) is a specialized small-molecule donor of Reactive Nitrogen Species (RNS), specifically designed for controlled release in cardiovascular systems. Chemically, it represents the stabilized enol-nitroso tautomer of diethyl 2-nitroso-3-oxoglutarate. Unlike traditional nitrates (e.g., nitroglycerin) that require enzymatic bioactivation (ALDH2), or spontaneous donors like DEA/NONOate that release NO based solely on half-life, DHNPE offers a unique pharmacological profile due to its tautomeric equilibrium and sensitivity to physiological thiols.

Chemical Biology & Release Kinetics

The core pharmacophore of DHNPE is the

-

Thiol-Mediated Nitroxyl (HNO) Release: In the presence of intracellular thiols (e.g., Glutathione, GSH), the nitroso group is reduced, facilitating the release of Nitroxyl (HNO), a potent vasorelaxant and positive inotrope.

-

Photolytic/Spontaneous NO Generation: Under specific experimental conditions (e.g., UV-A exposure or acidic microenvironments typical of ischemia), the compound can homolytically cleave to generate Nitric Oxide (NO•).

This dual-pathway potential makes DHNPE a critical tool for distinguishing between NO-mediated (cGMP-dependent) and HNO-mediated (cAMP/CGRP-dependent) signaling in vascular smooth muscle and cardiomyocytes.

Core Applications in Cardiovascular Research

Application A: Vasorelaxation Studies (Ex Vivo Myography)

Objective: To quantify the potency (

Experimental Logic: Using isolated rat aortic rings allows for the exclusion of systemic neurohormonal variables. By pre-incubating with specific inhibitors (e.g., ODQ for sGC, L-NAME for eNOS), researchers can isolate the direct smooth muscle effects of DHNPE.

Application B: Ischemia-Reperfusion (I/R) Injury Protection

Objective: To evaluate the cardioprotective efficacy of DHNPE when administered prior to (pre-conditioning) or during (post-conditioning) reperfusion.

Experimental Logic: NO and HNO donors are known to mitigate I/R injury by preventing mitochondrial permeability transition pore (mPTP) opening. The Langendorff isolated heart model provides a robust system to measure infarct size and hemodynamic recovery (Left Ventricular Developed Pressure, LVDP) without systemic interference.

Detailed Experimental Protocols

Protocol 1: Preparation & Handling of DHNPE Stock

Note: Nitroso compounds are often light-sensitive and prone to oxidation.

-

Weighing: Weigh 10 mg of crystalline DHNPE in a reduced-light environment (amber vials).

-

Solubilization: Dissolve in anhydrous DMSO to create a 100 mM Stock Solution . Vortex for 30 seconds until clear.

-

Caution: Avoid aqueous buffers for the master stock to prevent premature hydrolysis.

-

-

Storage: Aliquot into single-use amber tubes (50 µL) and store at -80°C. Stable for 3 months.

-

Working Solution: On the day of the experiment, dilute 1:1000 in deoxygenated Krebs-Henseleit buffer to make a 100 µM Working Standard . Keep on ice and in the dark.

Protocol 2: Wire Myography (Vasorelaxation Assay)

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Mulvany-Halpern Wire Myograph (e.g., DMT 620M)

-

Physiological Saline Solution (PSS): 119 mM NaCl, 4.7 mM KCl, 1.18 mM KHPO₄, 1.17 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 5.5 mM Glucose; aerated with 95% O₂/5% CO₂.

Step-by-Step Workflow:

-

Harvest: Euthanize rat and rapidly excise the thoracic aorta. Clean adherent fat and connective tissue in cold, oxygenated PSS.

-

Mounting: Cut aorta into 2 mm rings. Mount rings on 40 µm stainless steel wires in the myograph chambers containing PSS at 37°C.

-

Normalization: Stretch vessels to an optimal passive tension (approx. 20 mN for rat aorta) and equilibrate for 60 minutes, washing every 20 minutes.

-

Wake-up Protocol: Challenge vessels with 60 mM KCl to verify viability. Wash until baseline tension is restored.

-

Pre-constriction: Induce stable constriction using Phenylephrine (PE, 1 µM) . Wait for the plateau phase (approx. 10-15 mins).

-

Dose-Response Curve:

-

Add DHNPE cumulatively to the bath: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

-

Wait 3-5 minutes between doses or until relaxation plateaus.

-

Control: Run a parallel vehicle control (DMSO) ring.

-

-

Mechanistic Validation (Optional):

-

Incubate separate rings with ODQ (10 µM) (sGC inhibitor) for 20 mins prior to PE constriction to test cGMP dependency.

-

Incubate with CGRP (8-37) to test HNO-specific signaling.

-

Data Analysis:

Calculate relaxation as a percentage of the PE-induced pre-constriction. Plot % Relaxation vs. Log[DHNPE] to determine

Protocol 3: Langendorff Perfusion (Cardioprotection)

Step-by-Step Workflow:

-

Excision: Rapidly excise the heart and arrest in ice-cold heparinized saline.

-

Cannulation: Cannulate the aorta via the aortic stump and retrograde perfuse with Krebs-Henseleit buffer (37°C, pH 7.4) at a constant pressure of 70-80 mmHg.

-

Instrumentation: Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle to measure LVDP. Pace the heart at 300 bpm if necessary.

-

Stabilization: Perfuse for 20 minutes to establish baseline function.

-

Ischemia Protocol:

-

Baseline: 10 mins.

-

Treatment: Infuse DHNPE (1 µM final concentration) for 10 mins prior to ischemia (Pre-conditioning).

-

Global Ischemia: Stop flow completely for 30 minutes. Maintain heart temperature at 37°C using a water-jacketed chamber.

-

Reperfusion: Restore flow for 120 minutes.

-

-

Infarct Staining:

-

Slice the heart into 2 mm transverse sections.

-

Incubate in 1% Triphenyltetrazolium Chloride (TTC) at 37°C for 15 minutes.

-

Fix in 10% formalin. Viable tissue stains red; necrotic tissue remains pale.

-

Quantify infarct size using ImageJ (Area of Infarct / Area at Risk).

-

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade activated by DHNPE in vascular smooth muscle cells.

Caption: Putative signal transduction pathway of DHNPE in vascular smooth muscle, highlighting the dual NO/HNO activation of sGC and subsequent Ca2+ modulation.

Data Summary & Expected Results

| Parameter | Control (Vehicle) | DHNPE (10 µM) | DHNPE + ODQ (sGC Inhibitor) | Interpretation |

| Vascular Tone (% Pre-constriction) | 100% | 15% ± 5% | 85% ± 5% | Relaxation is largely sGC/cGMP dependent. |

| Infarct Size (% of Area at Risk) | 45% ± 3% | 22% ± 4% | 40% ± 5% | Significant cardioprotection mediated by cGMP pathway. |

| Coronary Flow (mL/min) | 8.0 | 12.5 | 8.5 | Potent coronary vasodilator effect. |

References

- Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons.

-

Paolocci, N., et al. (2007). "Positive inotropic and lusitropic effects of HNO/thiol interactions in isolated cardiac muscle." Journal of Molecular and Cellular Cardiology, 42(4), 693-704. Link

-

Fukuto, J. M., et al. (2005). "The chemistry and biology of nitroxyl (HNO): a chemically unique species with novel and potent biological properties." ChemBioChem, 6(4), 612-619. Link

-

Miller, M. R., & Megson, I. L. (2007). "Recent developments in nitric oxide donor drugs." British Journal of Pharmacology, 151(3), 305-321. Link

-